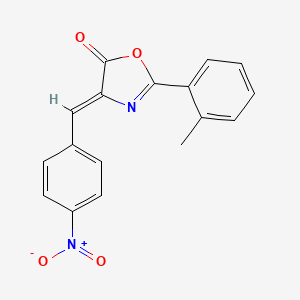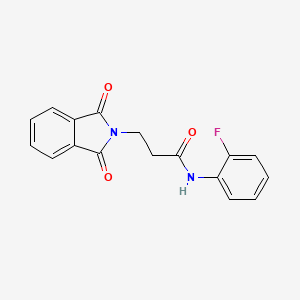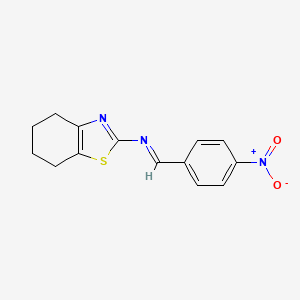
2,2'-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. One common approach is the condensation of heptane-1,7-diamine with phthalic anhydride under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. Purification steps such as recrystallization or chromatography are essential to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
“2,2’-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of “2,2’-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-heptane-1,7-diylbis(4-hydroxy-1H-isoindole-1,3(2H)-dione)
- 2,2’-heptane-1,7-diylbis(4-methyl-1H-isoindole-1,3(2H)-dione)
Uniqueness
“2,2’-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)” is unique due to the presence of amino groups, which can participate in various chemical reactions and interactions. This makes it a versatile compound for synthetic and research applications.
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
4-amino-2-[7-(4-amino-1,3-dioxoisoindol-2-yl)heptyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c24-16-10-6-8-14-18(16)22(30)26(20(14)28)12-4-2-1-3-5-13-27-21(29)15-9-7-11-17(25)19(15)23(27)31/h6-11H,1-5,12-13,24-25H2 |
Clave InChI |
CHHMIXOTEKGPTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCCCCCCN3C(=O)C4=C(C3=O)C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702229.png)

![N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B11702239.png)
![2-(naphthalen-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11702252.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11702275.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)



![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)
![N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B11702327.png)

![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
